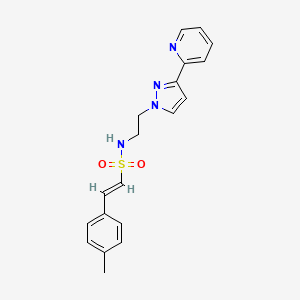
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is C18H20N4O2S, and it has a molecular weight of 356.44 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis.
- Anticancer Properties : Analogous compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Anticancer (Breast Cancer) | MCF-7 | 10 | |
| Antifungal | C. albicans | 20 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various pyrazole derivatives found that compounds similar to this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa and Salmonella enterica at concentrations below 20 µM .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase activation and inhibited cell migration, suggesting potential utility in cancer therapy .
- Inflammation Modulation : The anti-inflammatory effects were assessed using RAW 264.7 macrophages, where the compound demonstrated significant inhibition of nitric oxide production in response to lipopolysaccharide stimulation .
特性
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-16-5-7-17(8-6-16)10-15-26(24,25)21-12-14-23-13-9-19(22-23)18-4-2-3-11-20-18/h2-11,13,15,21H,12,14H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWXORYEWUKRC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














